Product packaging for CID 70349174(Cat. No.:)

CID 70349174

Cat. No.: B12601699
M. Wt: 274.58 g/mol
InChI Key: NCSFOTYLGMMZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound CID 70349174: For Research Use Only This high-purity compound, referenced by its PubChem this compound, is intended for research and experimental applications in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Research Applications & Value: The specific research applications, mechanism of action, and biochemical properties of this compound are not detailed in publicly available sources. Researchers are advised to consult specialized scientific literature, safety data sheets, and pharmacological databases to determine its specific targets, pathways, and potential research uses. Please refer to the product's Certificate of Analysis for detailed information on purity, stability, and handling instructions. Always adhere to safe laboratory practices when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26O2Si3 B12601699 CID 70349174

Properties

Molecular Formula

C11H26O2Si3

Molecular Weight

274.58 g/mol

InChI

InChI=1S/C11H26O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h11H,6-10H2,1-5H3

InChI Key

NCSFOTYLGMMZOT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C1CCCCC1)O[Si](C)C

Origin of Product

United States

Structure Activity Relationship Sar Analysis of N 1 5 Oxo 1,2 Dihydro 1,2,4 Triazol 3 Yl Ethyl Acetamide and Its Derivatives

Identification of Essential Structural Features for Biological Efficacy

The biological activity of derivatives based on the N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide framework is dictated by several core structural features. The 1,2,4-triazolone ring itself is a primary pharmacophore. africanjournalofbiomedicalresearch.comnih.gov

1,2,4-Triazolone Core : This five-membered heterocyclic ring, containing three nitrogen atoms and a carbonyl group, is crucial for biological interactions. Its unique arrangement of nitrogen atoms and the carbonyl oxygen allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. africanjournalofbiomedicalresearch.comnih.govvulcanchem.com The inherent properties of the triazole ring, such as high chemical stability, rigidity, and a strong dipole moment, further contribute to its role as a robust scaffold for drug design. nih.gov The triazolone moiety is specifically recognized for its contribution to metabolic stability and hydrogen bonding capabilities. vulcanchem.com

Amide Linkage : The acetamide (B32628) group (-NH-C(=O)-CH3) is another vital component. Amide bonds are prevalent in biologically active molecules and are involved in critical hydrogen bonding interactions that help to stabilize the compound within the active site of a target protein or enzyme.

Ethyl Spacer : The ethyl group connecting the triazolone ring and the acetamide moiety provides specific spatial orientation and conformational flexibility. The stereochemistry at this chiral center can significantly influence the molecule's three-dimensional shape and, consequently, its ability to fit into a binding pocket.

The combination of these features—the hydrogen-bonding capacity of the triazolone and amide groups, the structural rigidity of the heterocyclic core, and the specific conformation endowed by the ethyl linker—forms the basis of the biological efficacy observed in this class of compounds.

Quantitative and Qualitative Assessment of Substituent Effects on Bioactivity

The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can profoundly alter the reactivity and binding affinity of the molecule. nih.gov

Research on various triazole-based compounds has shown that:

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) often enhance biological activity. For instance, in some series of 1,2,4-triazole (B32235) derivatives, the presence of EWGs on an attached aromatic ring was found to be beneficial for improving antitumor activity. nih.govscispace.com The high electronegativity of atoms like fluorine can modify the molecule's reactivity and improve resistance to oxidative metabolism. d-nb.info The trifluoromethyl (-CF3) group, a potent EWG, is frequently used to increase metabolic stability. vulcanchem.com In studies of N-aryl triazolium salts, EWGs on the aryl ring were shown to facilitate the deprotonation essential for catalytic activity. mdpi.com

Electron-Donating Groups (EDGs) : The effect of EDGs, such as alkyl (-CH3) and methoxy (B1213986) (-OCH3) groups, can be variable. In some contexts, these groups lead to moderate or decreased activity compared to their EWG-substituted counterparts. nih.gov However, in other studies, both EDGs and EWGs on a side chain resulted in higher efficacy than an unsubstituted derivative. nih.gov For certain 1,2,3-triazole hybrids, electron-rich aromatic systems were found to significantly increase cytotoxicity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of related triazole derivatives.

Substituent TypeExample Group(s)General Effect on BioactivityReference(s)
Strong EWG-NO₂, -CF₃Often enhances anticancer and antimicrobial activity; improves metabolic stability. nih.govvulcanchem.comscispace.com
Halogens (EWG)-F, -Cl, -BrGenerally increases activity; effect can be position-dependent (para > ortho > meta). nih.gov
Weak EDG-CH₃, -C₂H₅Variable effects; can increase or decrease activity depending on the scaffold and target. nih.gov
Strong EDG-OCH₃, -OHOften associated with moderate or reduced activity in some anticancer assays. nih.govnih.gov

The size, shape, and lipophilicity (fat solubility) of substituents are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Steric Effects : The spatial arrangement and bulkiness of substituents can influence how a molecule fits into its biological target. The position of a substituent on an aromatic ring (ortho, meta, or para) often has a significant impact on activity, highlighting the importance of steric factors. nih.gov For example, studies on certain triazole derivatives revealed a clear preference for substitution at the para position. nih.gov While the introduction of very bulky groups can sometimes lead to a decrease in activity due to steric hindrance, in other cases, a larger substituent like a tert-butyl group has been shown to significantly improve antiproliferative effects. nih.gov

Lipophilic Effects : Lipophilicity, often quantified as LogP, affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance a molecule's ability to cross cell membranes and reach its target. nih.gov For instance, the trifluoromethyl (-CF3) group not only acts as an EWG but also increases lipophilicity. vulcanchem.comd-nb.info However, excessively high lipophilicity can lead to poor solubility and non-specific binding. Therefore, an optimal balance is required. The replacement of a phenyl group with a pyridyl group, for example, can decrease lipophilicity and improve solubility. nih.gov

The table below outlines the impact of steric and lipophilic properties of common substituents.

PropertySubstituent Example(s)General Contribution to Activity ProfileReference(s)
Steric Bulk
Small-H, -FGenerally well-tolerated. d-nb.info
Medium-CH₃, -ClOften optimal for fitting into binding pockets. nih.gov
Large-C(CH₃)₃ (tert-butyl)Can either enhance activity by specific interactions or decrease it via steric clash. nih.gov
Lipophilicity
Increased-CF₃, PhenylEnhances membrane permeability and cell penetration. nih.govvulcanchem.com
DecreasedPyridyl, -OHImproves aqueous solubility. nih.gov

Influence of Electronic Properties of Substituents

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active shape of N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetamide and its derivatives.

Modern research employs a combination of experimental and computational techniques to elucidate these conformations:

Computational Modeling : Methods like Density Functional Theory (DFT) are used to calculate the potential energy of different conformers and identify the most stable (lowest energy) structures. mdpi.com Molecular docking simulations can then be used to predict how these low-energy conformers bind to a specific protein target, helping to identify the putative bioactive conformation. mdpi.com

These analyses reveal that specific conformations are stabilized by intramolecular hydrogen bonds, which can pre-organize the molecule into a shape that is favorable for binding to its target. soton.ac.ukresearchgate.net

Rational Design Principles for Optimized Triazolone-Based Research Compounds

The SAR data gathered for triazolone derivatives provides a foundation for the rational design of new compounds with optimized properties. The goal is to enhance biological activity and selectivity while improving pharmacokinetic profiles. mdpi.comnih.gov

Key design principles include:

Bioisosteric Replacement : Key functional groups can be replaced with other groups (bioisosteres) that retain similar steric and electronic properties but may improve other characteristics. A notable example is the use of the triazolone ring as a bioisostere for a hydroxyl group or an oxygen atom in a linker, which can enhance water solubility without sacrificing the crucial hydrogen-bonding interactions with a target enzyme. nih.gov

Target-Based Design and Computational Screening : By using the known structure of a biological target, computational tools can be employed to design and screen virtual libraries of compounds. nih.gov Molecular docking can predict binding affinities and modes, allowing researchers to prioritize the synthesis of derivatives with the highest likelihood of success. This approach facilitates the development of compounds with high selectivity and potentially lower toxicity. nih.govresearchgate.net

Systematic Substituent Modification : Based on established SAR, substituents can be systematically varied to optimize activity. This includes introducing small, electron-withdrawing groups like fluorine to block metabolic sites or enhance binding, and modulating lipophilicity through the addition or removal of specific alkyl or aryl groups to achieve an optimal ADME profile. scispace.commdpi.com

Conformational Restriction : Introducing structural elements that reduce the number of possible conformations can lock the molecule into its bioactive shape. This can lead to a significant increase in potency by reducing the entropic penalty of binding. This might be achieved by incorporating cyclic structures or introducing bulky groups that restrict rotation around key bonds.

By applying these principles, researchers can move beyond trial-and-error synthesis and towards a more directed and efficient discovery of novel triazolone-based compounds for scientific investigation.

Biological Activity Profiling of N 1 5 Oxo 1,2 Dihydro 1,2,4 Triazol 3 Yl Ethyl Acetamide and Triazolone Analogs in Preclinical Research Models Excluding Clinical Human Trials

Antimicrobial Research Applications

The triazole and triazolone scaffolds are integral to a multitude of compounds exhibiting potent antimicrobial effects. nih.govnih.gov Research has explored their efficacy against a wide range of pathogens, including bacteria, fungi, and viruses.

In Vitro Antibacterial Efficacy Studies against Diverse Pathogens

Triazolone analogs have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have reported the efficacy of these compounds against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govwjbphs.com Notably, some triazole derivatives have shown effectiveness against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism of action for some of these analogs involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com For instance, hybrids of 1,2,4-triazole (B32235) with fluoroquinolones exhibited potent inhibition of DNA gyrase. nih.gov The structural features of these compounds, such as the nature and position of substituents on the triazole ring, play a crucial role in their antibacterial potency.

Table 1: In Vitro Antibacterial Activity of Selected Triazolone Analogs

Compound/Analog TypeTarget PathogensKey Findings
Clinafloxacin-triazole hybridsS. aureus, B. subtilis, E. coli, MRSADisplayed high inhibitory efficacy with MIC values from 0.25 to 32 µg/mL. nih.gov
1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazinesE. coli, K. pneumoniae, S. dysenteriaeShowed antibacterial activity. nih.gov
Triazolo[4,3-a]pyrazine derivativesS. aureus, E. coliCompound 2e showed superior activity, comparable to ampicillin. mdpi.com
5-nitroimidazole/oxazolidinone hybridBacillus cereusPotent activity with a MIC value of 200 nM. nih.gov

In Vitro Antifungal Efficacy Studies

The antifungal properties of triazole compounds are well-established, with drugs like fluconazole (B54011) and itraconazole (B105839) being prominent examples. africanjournalofbiomedicalresearch.com Research into novel triazolone analogs continues to yield promising candidates with broad-spectrum antifungal activity. nih.govmdpi.com

These compounds have been tested against a variety of fungal species, including Candida and Aspergillus species, as well as phytopathogenic fungi. nih.govnih.govmdpi.com For example, a series of triazole alcohol derivatives demonstrated better activity than fluconazole against fluconazole-susceptible Candida isolates, with some also being active against resistant strains. researchgate.net The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Triazolone Analogs

Compound/Analog TypeTarget FungiKey Findings
Triazole alcohol derivativesCandida species (including fluconazole-resistant strains)Showed higher activity than fluconazole. nih.govresearchgate.net
Triazole compounds with 1,2,3-benzotriazine-4-oneCandida albicans, Cryptococcus neoformansDemonstrated more antifungal activity than the reference drug. nih.gov
PC945 (novel triazole)Azole-susceptible and resistant Aspergillus fumigatusPresented a broad spectrum of activity with MIC values from 0.047 to 11.72 µM. mdpi.com
Myrtenal derivatives with 1,2,4-triazolePhytophthora piricolaExhibited excellent activity with inhibitory rates of 90–98%. nih.gov

Antiviral Research Investigations

The antiviral potential of triazole analogs has also been a subject of investigation. nih.govresearchgate.net Ribavirin, a triazole nucleoside analog, is a well-known broad-spectrum antiviral drug. nih.govmdpi.com Research has explored the activity of novel triazole derivatives against various viruses.

Studies have shown that certain 1,2,3-triazolyl nucleoside analogs possess activity against influenza A virus. nih.govmdpi.com The antiviral mechanism can involve the inhibition of viral enzymes, such as RNA-dependent RNA polymerase. nih.gov For instance, investigations into itraconazole analogs revealed antiviral activity against encephalomyocarditis virus (EMCV) by targeting the oxysterol-binding protein (OSBP). researchgate.net

Anticancer Research Applications

In addition to their antimicrobial properties, triazolone analogs have emerged as a significant class of compounds in anticancer research. ijpsdronline.comnih.gov Their cytotoxic and antiproliferative effects have been evaluated against various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Assessments on Established Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of triazolone analogs against a range of cancer cell lines, including those from breast, lung, colon, and prostate cancers, as well as leukemia. nih.govmdpi.comresearchgate.netnih.gov The anticancer activity is often influenced by the specific chemical structure of the analog.

For example, novel betulin-1,2,4-triazole derivatives showed dose-dependent cytotoxicity against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. mdpi.com Similarly, certain triazol/spiroindolinequinazolinedione conjugates exhibited inhibitory effects on A375 and LNCaP cancer cell lines. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are a key metric in these studies and vary widely depending on the compound and cell line.

Table 3: In Vitro Cytotoxicity of Selected Triazolone Analogs

Compound/Analog TypeCancer Cell LinesKey Findings
Betulin-1,2,4-triazole derivativesA375 (melanoma), MCF-7 (breast), HT-29 (colorectal)Bet-TZ1 showed IC50 values from 22.41 to 46.92 μM. mdpi.com
Triazol/indolin-3-thiosemicarbazone conjugatesA375, MDA-MB-231, PC3, LNCaPCompound 10b showed significant cytotoxic activity. nih.gov
Imidazo[2,1-c] nih.govnih.govnih.govtriazolone derivativesLeukemia, Colon, Melanoma, Ovarian, Renal, Non-small cell lungCompounds 11 and 17-19 showed significant inhibition (38–67.5%). researchgate.net
Acefylline–1,2,4-triazole hybridsA549 (lung), MCF-7 (breast)Compound 11g had a low IC50 value of 1.25 ± 1.36 μM. acs.orgresearchgate.net

Studies on Apoptosis Induction and Cell Cycle Perturbation Mechanisms

The anticancer effects of many triazolone analogs are mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govnih.gov These mechanisms are critical for controlling cancer cell proliferation.

For instance, a novel triazolonaphthalimide, LSS-11, was found to induce S-phase cell cycle arrest and apoptosis in cancer cells. nih.gov This was associated with DNA damage responses, as evidenced by the elevation of phosphorylated H2AX and p53. nih.gov Similarly, curcumin-1,2,3-triazole conjugates were shown to induce apoptosis in T acute lymphoblastic leukemia cells by activating both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptosis pathways. mdpi.com The ability of these compounds to trigger apoptosis is often confirmed by observing characteristic morphological changes, DNA fragmentation, and the activation of caspases. nih.govmdpi.com

Research into Angiogenesis Inhibition Pathways

The triazole structural motif is a key component in compounds investigated for their ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Research into 1,2,4-triazole-tethered indolinones has identified these molecules as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. nih.gov The design of these inhibitors often involves linking the indolin-2-one core, which binds to the ATP site in the hinge region of the kinase, with a 1,2,4-triazole ring to enhance binding affinity through hydrophobic interactions. nih.gov

Anti-inflammatory and Immunomodulatory Research Endeavors

The 1,2,4-triazole nucleus is a recognized pharmacophore in the development of novel anti-inflammatory agents. A variety of derivatives have been synthesized and evaluated in preclinical models, demonstrating significant potential.

In one study, novel 1,2,4-triazole derivatives synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were assessed for anti-inflammatory activity. Two of the synthesized compounds exhibited anti-inflammatory potency greater than the standard drug, indomethacin, after four hours in a research model. researchgate.net Further investigations into N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have also yielded compounds with significant anti-inflammatory properties, which are believed to function as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com

The immunomodulatory potential of this class of compounds is highlighted by research into spleen tyrosine kinase (Syk) inhibitors. Syk is crucial for signaling in various immune cells. frontiersin.org Entospletinib (B612047), a selective Syk inhibitor, has been shown to dose-dependently decrease the macroscopic signs of joint inflammation in a mouse model of experimental autoimmune arthritis. frontiersin.org This suggests that targeting Syk with triazole-based compounds could be a viable strategy for managing autoimmune and inflammatory conditions.

Other Investigational Biological Activities

The antioxidant potential of triazole derivatives has been another area of scientific inquiry. Studies on 4,5-disubstituted 1,2,4-triazole-3-thiones included evaluations of their antioxidant and antimicrobial properties. mdpi.com The ability of compounds to act as free radical scavengers is a key aspect of antioxidant activity, which involves neutralizing reactive oxygen species (ROS) that can cause cellular damage. dovepress.com The mechanism often involves the compound donating an electron or hydrogen atom to stabilize the free radical. mdpi.com While specific studies on N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide are not detailed, the broader class of triazoles shows promise in this domain. For instance, research on various plant extracts and pure compounds has established methodologies like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify free radical scavenging capacity. mdpi.combioline.org.brnih.gov

The inhibitory activity of triazolone analogs against various enzymes is a significant focus of preclinical research, targeting pathways involved in cancer, diabetes, and inflammation.

Alpha-amylase Inhibition: Inhibitors of α-amylase are investigated for their potential in managing type-2 diabetes by reducing postprandial hyperglycemia. scielo.brmdpi.com Several studies have reported on the α-amylase inhibitory activity of triazole derivatives. Quinoline-based triazole hybrids have shown a diverse range of inhibitory activities, with some compounds demonstrating IC₅₀ values in the low micromolar range. nih.gov For example, one study found IC₅₀ values for quinoline-bearing triazole analogs against α-amylase ranging from 0.80 ± 0.05 µM to 40.20 ± 0.70 µM. nih.gov Kinetic studies have revealed that these inhibitions can be reversible and follow different mechanisms, such as uncompetitive inhibition. scielo.br

Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells, making it a target for inflammatory and autoimmune diseases, as well as certain cancers. frontiersin.orghaematologica.org Entospletinib, a second-generation selective Syk inhibitor, has been effective in preclinical models of autoimmune arthritis. frontiersin.org Other research has focused on developing highly selective Syk inhibitors to overcome resistance to other kinase inhibitors in hematological malignancies. haematologica.orgnih.gov

Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibition: Plk1 is a crucial regulator of the cell cycle, and its overexpression is common in many cancers. nih.govnih.gov Targeting the PBD of Plk1 offers a more selective approach compared to inhibiting the kinase domain. nih.govnih.gov Researchers have identified scaffolds like 1-thioxo-2,4-dihydro- nih.govnih.govvulcanchem.comtriazolo[4,3-a]quinazolin-5(1H)-one that selectively inhibit Plk1 PBD. nih.govnih.gov Structure-activity relationship studies have led to inhibitors with IC₅₀ values in the low micromolar range (1.49–2.94 μM) and high selectivity over Plk2 and Plk3 PBDs. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various tumors. nih.govnih.gov Numerous triazole-containing hybrids have been designed and synthesized as EGFR inhibitors. For instance, 1,2,3-triazole-Schiff's base hybrids showed potent EGFR inhibition, with compounds 4b and 5f having IC₅₀ values of 0.16 and 0.15 µM, respectively. nih.gov Similarly, benzimidazole/1,2,3-triazole hybrids have been identified as highly potent EGFR inhibitors, with some compounds (6i and 10e) demonstrating IC₅₀ values (78 and 73 nM) more potent than the reference drug erlotinib. frontiersin.org

Interactive Table: Enzyme Inhibition by Triazolone Analogs

Target EnzymeAnalog ClassReported IC₅₀ ValuesReference
α-AmylaseQuinoline-based triazole hybrids0.80 µM to 40.20 µM nih.gov
EGFR1,2,3-Triazole-Schiff's base hybrids0.15 µM to 0.16 µM nih.gov
EGFRBenzimidazole/1,2,3-triazole hybrids73 nM to 89 nM frontiersin.org
Plk1 PBDTriazoloquinazolinone analogs1.49 µM to 2.94 µM nih.gov
Plk1 PBDPeptidic 1,2,3-triazole25 nM nih.gov
SYKBI 10024941 nM oncotarget.com

The therapeutic potential of triazole analogs has been substantiated through efficacy assessments in various non-human animal models. For anti-inflammatory activity, the carrageenan-induced rat paw edema model is commonly used. mdpi.com In this model, the administration of certain 1,2,4-triazole derivatives has been shown to significantly reduce edema, with some compounds outperforming standard drugs like indomethacin. researchgate.net

In the context of immunomodulation and autoimmune diseases, the efficacy of the Syk inhibitor entospletinib was demonstrated in a mouse model of autoantibody-induced arthritis. frontiersin.org The treatment led to a dose-dependent reduction in the clinical signs of joint inflammation, including decreased neutrophil accumulation and lower local cytokine levels. frontiersin.org These in vivo studies provide crucial evidence of the potential physiological effects of these compounds and validate the findings from in vitro assays.

Computational and Theoretical Chemistry Studies on N 1 5 Oxo 1,2 Dihydro 1,2,4 Triazol 3 Yl Ethyl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific molecular docking studies for N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide have not been extensively published, the methodology would involve docking this compound into the active site of a relevant biological target. For instance, given that many 1,2,4-triazole (B32235) derivatives exhibit antimicrobial or anticancer activities, a hypothetical docking study could target enzymes like bacterial DNA gyrase or a protein kinase involved in cancer signaling. mdpi.com

The simulation calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the stability of the ligand-receptor complex. The results would reveal key interactions, such as:

Hydrogen Bonds: The oxo group, amide group, and the nitrogen atoms of the triazole ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The ethyl and methyl groups can form van der Waals interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The polar nature of the triazole and acetamide (B32628) moieties would contribute to electrostatic contacts.

A hypothetical result of a docking simulation is presented below.

Table 1: Hypothetical Molecular Docking Results for CID 70349174 against a Protein Kinase

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity-8.5 kcal/molASP 145Hydrogen Bond (with Triazole N-H)
LYS 72Hydrogen Bond (with Oxo group C=O)
GLU 91Hydrogen Bond (with Amide N-H)
VAL 57, LEU 135Hydrophobic Interactions

This table is illustrative and represents typical data obtained from a molecular docking simulation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. aspbs.comarxiv.org

DFT calculations can be used to optimize the geometry of N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide and compute its electronic properties. Key parameters derived from these calculations help in understanding the molecule's reactivity and stability. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack (e.g., around the oxygen atoms), while blue regions (positive potential) are susceptible to nucleophilic attack (e.g., around the amide and triazole protons).

Table 2: Hypothetical Quantum Chemical Parameters for this compound (Calculated via DFT/B3LYP/6-311++G(d,p))

ParameterValue (eV)Significance
EHOMO-6.8Electron-donating ability
ELUMO-1.2Electron-accepting ability
Energy Gap (ΔE)5.6Kinetic stability
Ionization Potential (I)6.8Energy to remove an electron
Electron Affinity (A)1.2Energy released when adding an electron
Hardness (η)2.8Resistance to charge transfer
Electronegativity (χ)4.0Electron-attracting power
Electrophilicity (ω)2.86Propensity to accept electrons

This table is illustrative. The values are typical for a small organic molecule and are derived from general principles of quantum chemistry. researchgate.net

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. mdpi.com For N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide, the triazolone ring can exhibit tautomerism involving the 1H, 2H, and 4H forms. Furthermore, the oxo group can participate in keto-enol tautomerism.

Quantum chemical calculations are essential for determining the relative stability of these tautomers. nih.gov By calculating the total electronic energy of each isomer in the gas phase and in solution (using a solvation model), one can predict the most abundant tautomer under different conditions. The equilibrium constant between tautomers can be derived from the Gibbs free energy difference (ΔG). cwi.edu

Table 3: Hypothetical Relative Energies of Tautomers of the Triazolone Ring

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Predicted Population (Aqueous)
1H-keto0.000.00>99%
4H-keto2.11.5<1%
2H-keto5.84.9<<1%
5-hydroxy-1H12.59.8<<1%

This table is illustrative. It demonstrates how computational chemistry can predict the predominance of the 1H-keto tautomer, which is common for related structures. nih.gov

Electronic Structure Properties and Reactivity Analysis

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations introduce temperature and motion, allowing the system to evolve over time. nih.gov An MD simulation of the N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetamide]-protein complex would provide a more realistic view of the binding event. nih.gov

Key insights from MD simulations include:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess the stability of the binding pose predicted by docking. A stable RMSD over the simulation time (typically hundreds of nanoseconds) suggests a stable complex.

Binding Free Energy: Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate a more accurate binding free energy, which accounts for solvation effects and entropic contributions.

Water Dynamics: MD simulations can reveal the role of water molecules at the binding interface, which can be crucial for mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To build a QSAR model for analogues of N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetamide], a dataset of structurally similar molecules with experimentally measured biological activities would be required. For each molecule, a set of numerical parameters, or "descriptors," would be calculated. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, etc.

A statistical method, such as multiple linear regression or machine learning, is then used to build an equation that correlates the descriptors with the activity. Such a model, once validated, could be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. bohrium.com

Future Research Directions and Emerging Perspectives for N 1 5 Oxo 1,2 Dihydro 1,2,4 Triazol 3 Yl Ethyl Acetamide and Triazolone Chemistry

Design and Synthesis of Next-Generation Analogs with Enhanced Selectivity and Potency

The development of next-generation analogs of N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide is a key strategy to enhance biological activity and selectivity. This involves systematic modifications of the core structure and its substituents.

Structural Modification Strategies: Future synthetic efforts will likely focus on several key areas of the molecule for modification. These include:

The Triazolone Core: Altering the substitution pattern on the triazolone ring can influence its electronic properties and hydrogen bonding capabilities, which are crucial for target interaction. evitachem.com

The Ethylacetamide Side Chain: Modifications to this chain, such as altering its length, introducing conformational constraints, or replacing the acetamide (B32628) group with other functional groups, could significantly impact binding affinity and pharmacokinetic properties.

Introduction of Diverse Substituents: Incorporating various functional groups, such as halogens or phenyl rings, at different positions on the triazolone scaffold has been shown to enhance the biological activity of related compounds. mdpi.com For instance, the introduction of a p-chlorinated benzene (B151609) ring has been noted for contributing to hydrophobicity and electronic effects in similar structures. vulcanchem.com

Synthetic Methodologies: The synthesis of novel analogs will build upon established methods for creating triazole-containing compounds. Convenient and efficient synthetic routes, such as the domino reaction of N-arylitaconimides with substituted 3-aminotriazoles, provide a foundation for producing a library of derivatives. researchgate.net Multi-step synthesis involving condensation, cyclization, and nucleophilic substitution reactions will be instrumental in creating a diverse range of analogs for structure-activity relationship (SAR) studies. vulcanchem.com The goal of these studies is to identify compounds with optimized properties.

Table 1: Potential Modifications for Analog Synthesis

Molecular Section Proposed Modification Rationale
Triazolone Ring Introduction of alkyl or aryl groups Modulate lipophilicity and steric interactions
Ethylacetamide Chain Varying chain length or introducing rigidity Optimize binding pocket fit
Acetamide Group Replacement with other functional groups (e.g., sulfonamide, urea) Explore different hydrogen bonding patterns
Core Structure Fusion with other heterocyclic rings Create novel chemical scaffolds with unique properties

Exploration of Novel Biological Targets and Mechanistic Pathways (excluding therapeutic applications)

A critical aspect of future research is to broaden the understanding of the biological targets and mechanisms of action for N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide and its analogs, moving beyond currently known applications.

Identifying New Molecular Interactions: The triazole moiety is known to interact with various enzymes and receptors through hydrogen bonding. evitachem.com Research will aim to identify novel protein targets for this class of compounds. Techniques such as affinity chromatography and proteomics can be employed to pull down and identify binding partners from cell lysates. The triazine ring in related heterocyclic structures has been shown to modulate the activity of specific enzymes through such interactions.

Elucidating Mechanistic Pathways: Understanding the downstream effects of target binding is crucial. Once a novel biological target is identified, further studies will be necessary to elucidate the mechanistic pathway. This could involve investigating the compound's influence on specific signaling cascades or metabolic pathways. For example, some triazole-containing compounds have been found to interfere with metabolic pathways in microorganisms. evitachem.com Research into related triazine compounds has also pointed towards mechanisms involving the disruption of fungal cell membranes or inhibition of key metabolic pathways.

Application of Advanced Spectroscopic and Biophysical Techniques for Mechanistic Elucidation

To gain a deeper insight into the structure and function of N-[1-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]acetamide and its interactions with biological targets, the application of advanced analytical techniques is indispensable.

Spectroscopic Techniques: A variety of spectroscopic methods can provide detailed structural and dynamic information:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HETCOR), can be used to unambiguously determine the structure of new analogs and to study their conformation in solution. iitm.ac.in These techniques are also powerful for studying drug-target interactions by monitoring chemical shift perturbations upon binding.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized compounds. nih.gov Techniques like electrospray ionization (ESI) and tandem mass spectrometry can also be used to study non-covalent protein-ligand complexes, providing information on binding stoichiometry and affinity. iitm.ac.in

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the carbonyl (C=O) and amide groups. On-line attenuated total reflection infrared (ATR-IR) spectroscopy can even be used to monitor synthesis reactions in real-time. researchgate.net

Biophysical Methods: Biophysical techniques are crucial for quantifying the binding affinity and thermodynamics of drug-target interactions. Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including enthalpy and entropy changes. Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding and dissociation in real-time.

Table 2: Advanced Techniques for Mechanistic Studies

Technique Application Information Gained
2D-NMR Spectroscopy Structural elucidation of analogs and binding studies 3D structure, conformation, and binding site identification
High-Resolution Mass Spectrometry Molecular formula confirmation and interaction studies Precise mass, stoichiometry of complexes
Isothermal Titration Calorimetry (ITC) Quantifying binding thermodynamics Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)
Surface Plasmon Resonance (SPR) Studying binding kinetics Association (ka) and dissociation (kd) rate constants

Integration of Artificial Intelligence and Machine Learning in Triazolone Research and Drug Discovery (excluding clinical drug development)

Computational Drug Design: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. frontiersin.orgmdpi.com These models can then be used for:

Virtual Screening: In silico screening of vast compound libraries to identify potential hits with desired activity profiles, thereby reducing the time and cost associated with experimental screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to understand the relationship between the chemical structure of triazolone analogs and their biological activity. mdpi.com This can guide the design of more potent and selective compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties, exploring a much larger chemical space than is possible with traditional methods. roche.commdpi.com

Predictive Modeling: ML models can also be developed to predict various properties of the designed compounds, such as their physicochemical properties and potential off-target interactions. mdpi.com This allows for the early identification of molecules with undesirable characteristics, enabling a more focused and efficient research pipeline. The "lab in a loop" strategy, where AI models are continuously trained with new experimental data, can further enhance the accuracy of these predictions and streamline the discovery process. roche.com

Q & A

How to formulate a focused research question on CID 70349174?

  • Methodological Answer : Begin by narrowing the scope to a specific aspect of this compound (e.g., synthesis, biochemical interactions, or structural properties). Ensure the question is measurable (e.g., "How does pH affect the stability of this compound in aqueous solutions?") and researchable through available techniques (e.g., spectroscopy, chromatography). Test the question’s feasibility by reviewing existing literature to identify gaps and avoid redundancy . Avoid vague terms like "study" or "explore"; instead, specify variables (e.g., temperature, concentration) and outcomes (e.g., degradation rate, binding affinity) .

Q. What are the key considerations when designing initial experiments involving this compound?

  • Methodological Answer : Define a testable hypothesis (e.g., "this compound exhibits dose-dependent inhibition of Enzyme X"). Select variables (independent: dosage; dependent: enzymatic activity) and controls (e.g., negative/positive controls for activity assays). Use a factorial design to isolate confounding factors (e.g., solvent effects). Ensure protocols are reproducible by detailing equipment specifications (brand, model), reagent purity, and environmental conditions (temperature, humidity) . Pilot studies are critical to optimize parameters before full-scale experiments .

Q. How to conduct an effective literature review for studies on this compound?

  • Methodological Answer : Use systematic search strategies across databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed journals and avoid unreliable sources (e.g., non-indexed platforms). Organize findings thematically (e.g., synthesis methods, toxicity profiles) and critically evaluate methodologies in prior studies for biases or limitations (e.g., small sample sizes, lack of controls) . Tools like citation managers (Zotero, EndNote) streamline reference tracking .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's mechanisms?

  • Methodological Answer : Conduct a systematic error analysis: Verify instrument calibration (e.g., HPLC column performance), replicate experiments across independent labs, and validate findings using orthogonal methods (e.g., combining NMR and mass spectrometry for structural confirmation). Review experimental conditions (e.g., buffer composition, incubation time) for inconsistencies. If discrepancies persist, perform meta-analyses of published data to identify trends or contextual factors (e.g., species-specific responses in in vivo studies) . Transparent reporting of raw data and statistical methods is essential .

Q. What methodologies ensure the reproducibility of synthesis protocols for this compound?

  • Methodological Answer : Document synthesis steps exhaustively, including catalyst purity, reaction time, and purification techniques (e.g., recrystallization solvents). Use standardized characterization methods (e.g., melting point, 1H^1H-NMR) and report spectral data with peak assignments. For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data. Publish detailed Supplementary Materials with step-by-step videos or spectra to aid replication . Collaborative verification through peer networks further enhances reliability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation, log-dose vs. response) to quantify EC50_{50}/IC50_{50} values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. For small datasets, apply non-parametric methods (e.g., Mann-Whitney U test). Report confidence intervals and effect sizes instead of relying solely on p-values. Software like GraphPad Prism or R packages (drc, nlme) facilitates robust analysis .

Q. How to address ethical considerations in in vivo studies using this compound?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE, NIH Standards) for humane endpoints, sample sizes, and anesthesia protocols. Justify the use of animal models over alternatives (e.g., in silico simulations) in the research proposal. For human cell lines, obtain ethics committee approval and document informed consent procedures. Include a conflict-of-interest statement to disclose funding sources that might influence outcomes .

Methodological Checklist for this compound Research

Stage Key Actions References
Question Design Define variables, ensure measurability, test feasibility.
Experiment Setup Detail controls, equipment specs, pilot testing.
Data Analysis Apply regression models, validate assumptions, report effect sizes.
Replication Publish protocols, spectra, and raw data in Supplementary Materials.
Ethics Obtain approvals, document consent, disclose conflicts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.